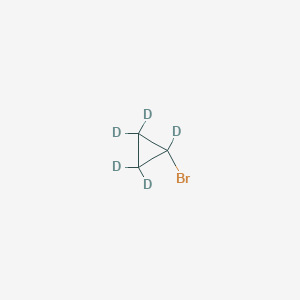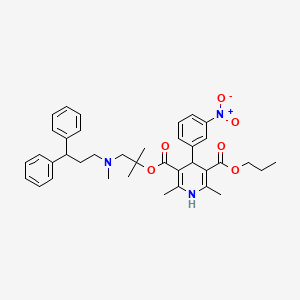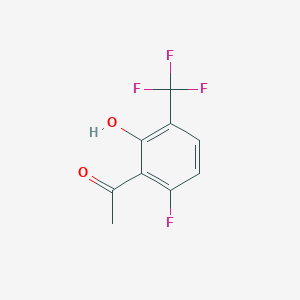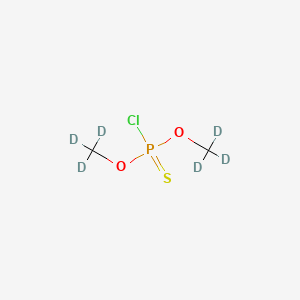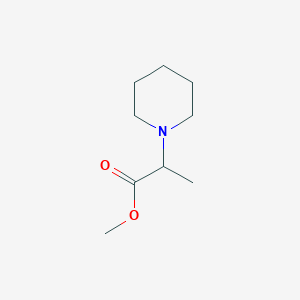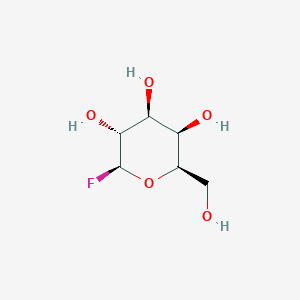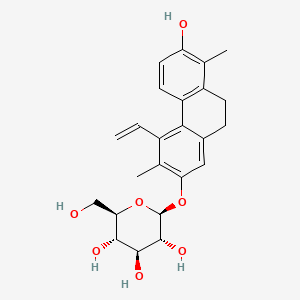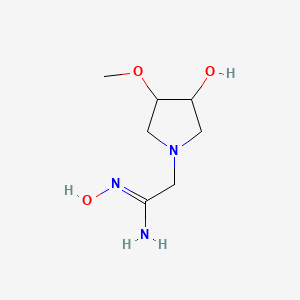
(Z)-N'-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methoxy group, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Formation of the Acetimidamide Moiety: This step involves the reaction of the intermediate compound with appropriate reagents to form the acetimidamide group.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, along with the pyrrolidine ring, may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)acetic acid: Shares the pyrrolidine ring and hydroxy/methoxy groups but differs in the acetic acid moiety.
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains similar functional groups but has a different core structure.
Uniqueness
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and the presence of the acetimidamide moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H15N3O3 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N'-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O3/c1-13-6-3-10(2-5(6)11)4-7(8)9-12/h5-6,11-12H,2-4H2,1H3,(H2,8,9) |
InChI-Schlüssel |
PCCOTGGCFGIDQC-UHFFFAOYSA-N |
Isomerische SMILES |
COC1CN(CC1O)C/C(=N/O)/N |
Kanonische SMILES |
COC1CN(CC1O)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


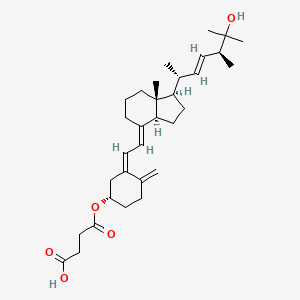
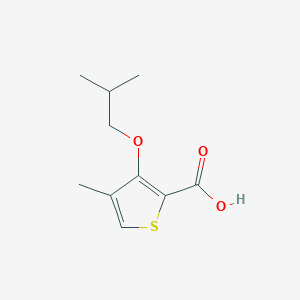
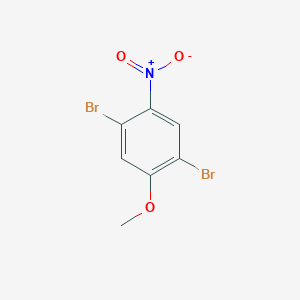
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
